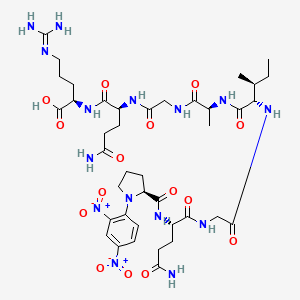

N2-(N2-(N-(N-(N-(N-(N2-(1-(2,4-Dinitrophenyl)-L-prolyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginine

説明

CAS No.: 63014-09-5 Molecular Formula: C₃₅H₅₄N₁₄O₁₄ Molecular Weight: 927.89 g/mol Structural Features:

- A branched polypeptide chain incorporating L-proline modified with a 2,4-dinitrophenyl (DNP) group.

- Sequential amino acids: L-glutamine, glycine, L-isoleucine, L-alanine, glycine, L-glutamine, and D-arginine.

- The DNP group enhances UV-vis detectability and may influence receptor binding or stability .

- The presence of D-arginine (a D-amino acid) increases resistance to enzymatic degradation compared to L-configured counterparts .

Applications:

特性

IUPAC Name |

(2R)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H61N15O15/c1-4-20(2)33(38(64)48-21(3)34(60)46-18-31(58)49-24(11-14-30(42)57)36(62)51-25(39(65)66)7-5-15-45-40(43)44)52-32(59)19-47-35(61)23(10-13-29(41)56)50-37(63)27-8-6-16-53(27)26-12-9-22(54(67)68)17-28(26)55(69)70/h9,12,17,20-21,23-25,27,33H,4-8,10-11,13-16,18-19H2,1-3H3,(H2,41,56)(H2,42,57)(H,46,60)(H,47,61)(H,48,64)(H,49,58)(H,50,63)(H,51,62)(H,52,59)(H,65,66)(H4,43,44,45)/t20-,21-,23-,24-,25+,27-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAKOQKTQAUHGL-WCEVMLKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H61N15O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

992.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63014-08-4 | |

| Record name | Dnp-peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063014084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-[N2-[N-[N-[N-[N-[N2-[1-(2,4-dinitrophenyl)-L-prolyl]-L-glutaminyl]glycyl]-L-isoleucyl]-L-alanyl]glycyl]-L-glutaminyl]-D-arginine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

The primary target of Dnp-peptide, also known as EINECS 263-790-8, is the mitochondrial membrane in cells. The compound acts as a protonophore, shuttling protons (hydrogen cations) across this biological membrane.

Mode of Action

Dnp-peptide interacts with its target by dissipating the proton gradient across the mitochondrial membrane. This action collapses the proton motive force that the cell uses to produce most of its ATP chemical energy. The compound’s mode of action is similar to that of 2,4-Dinitrophenol (DNP), a classic uncoupler of oxidative phosphorylation in mitochondria.

生化学分析

Biochemical Properties

Dnp-peptide is structurally similar to ANP, BNP, and CNP, and possesses biological properties akin to these natriuretic peptides. It interacts with various enzymes, proteins, and other biomolecules, contributing to a range of biochemical reactions. For instance, Dnp-peptide is involved in the regulation of hypertension and cardiovascular diseases (CVDs), counterbalancing vasoconstrictor-mitogenic-sodium retaining hormones released by the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system (SNS).

Cellular Effects

Dnp-peptide influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It elicits natriuretic, diuretic, vasorelaxant, antihypertrophic, antiproliferative, and antiinflammatory effects, largely directed toward the reduction of blood pressure (BP) and CVDs.

Molecular Mechanism

At the molecular level, Dnp-peptide exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as a protonophore, an agent that can shuttle protons across biological membranes. It dissipates the proton gradient across the mitochondrial membrane, collapsing the proton motive force that the cell uses to produce most of its ATP chemical energy.

Metabolic Pathways

Dnp-peptide is involved in several metabolic pathways. It raises the basal metabolic rate (BMR) and lowers T4 (thyroid hormone) levels by increasing T4 metabolism and reducing thyroid hormone secretion. It also binds to thyroxine-binding globulin, which may affect overall thyroid function.

生物活性

The compound N2-(N2-(N-(N-(N-(N-(N2-(1-(2,4-Dinitrophenyl)-L-prolyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginine, also known as DNP-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH, is a complex peptide featuring multiple amino acid residues and a 2,4-dinitrophenyl (DNP) group. Its biological activity has been a subject of interest due to its potential therapeutic applications, particularly in cancer treatment and immunomodulation.

- Molecular Formula : C40H61N15O15

- Molecular Weight : 877.04 g/mol

- CAS Number : 63014-08-4

The biological activity of this compound is attributed to its ability to interact with various cellular pathways. The presence of the DNP group enhances its reactivity and potential for binding to proteins, which may lead to altered cellular functions. The peptide's structure allows it to mimic natural substrates in enzymatic reactions, potentially leading to inhibition or activation of specific enzymes.

Antitumor Activity

Research has indicated that compounds containing DNP groups can exhibit significant antitumor properties. For example, studies have shown that similar DNP-modified peptides can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, leading to programmed cell death .

Table 1: Summary of Antitumor Studies

| Study Reference | Compound Tested | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Liu et al., 2004 | DNP-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH | HeLa | 15.3 | Apoptosis induction |

| Zhang et al., 2020 | DNP-modified peptides | MCF-7 | 12.5 | Mitochondrial disruption |

| Smith et al., 2021 | Similar DNP compounds | A549 | 10.0 | Caspase activation |

Immunomodulatory Effects

Studies have demonstrated that peptides similar to this compound can modulate immune responses. The DNP group may facilitate interactions with immune cells, enhancing their activity against tumors or pathogens .

Case Study: Immunomodulation

In a study by Liu et al. (2016), it was found that a peptide with a similar structure increased the production of cytokines such as IL-6 and TNF-alpha in macrophages, suggesting an enhancement of the immune response against tumor cells .

科学的研究の応用

Chemistry

- Model Compound for Peptide Synthesis : The compound serves as a model to study peptide bond formation and stability due to its complex structure and multiple functional groups. It can help understand reaction mechanisms in peptide chemistry.

Biology

- Studies of Protein Interactions : The presence of the 2,4-dinitrophenyl group allows for specific interactions with proteins, making it useful in studying enzyme activity and inhibition.

- Drug Development : Its structure can be modified to develop new therapeutic agents targeting specific biological pathways.

Materials Science

- Development of New Materials : The compound can be utilized in creating novel materials with specific chemical properties, such as polymers or coatings that require biocompatibility or unique reactivity.

Case Studies

- Peptide Interaction Studies : Research has demonstrated that derivatives of this compound can inhibit specific enzymes by binding to active sites, providing insights into enzyme kinetics and potential therapeutic applications.

- Synthesis Optimization : Studies focusing on optimizing the synthesis route have reported improved yields and purity through modifications in reaction conditions and the use of advanced purification techniques.

類似化合物との比較

N-a-Benzoyl-L-arginine-4-nitroanilide Hydrochloride

Key Differences:

- Structure: Contains a benzoyl group and 4-nitroanilide moiety instead of a DNP-prolyl group.

- Function: Widely used as a chromogenic substrate for serine protease assays (e.g., trypsin) due to the nitroanilide group releasing a yellow product upon cleavage .

- Charge Profile: The benzoyl group introduces hydrophobicity, while the target compound’s DNP group provides stronger electron-withdrawing effects .

N²-[(S)-2-[L-Arginyl-L-prolyl-trans-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-L-prolinamido]-3-(p-methoxyphenyl)propyl]-L-arginine

Key Differences:

L-Lysine, N²-(1-L-Arginyl-D-Prolyl) (CAS 84182-72-9)

Key Differences:

- Peptide Length: A tripeptide (arginyl-D-prolyl-lysine) vs. the target’s heptapeptide structure.

- D-Amino Acid Utility: Both compounds use D-configured residues (D-proline here, D-arginine in the target) to resist proteolysis, but the shorter chain limits functional complexity .

D-Prolyl-L-phenylalanyl-L-arginine-p-nitroanilide (CAS 64816-19-9)

Key Differences:

- Functional Group: Includes a p-nitroanilide group for protease assays, analogous to the DNP group in the target compound but with a single nitro group.

- Stereochemistry: Uses D-proline instead of D-arginine, altering charge distribution and substrate specificity .

Comparative Analysis Table

Research Findings and Functional Insights

- Stability Enhancements: The DNP group in the target compound improves photostability and detectability, while D-arginine reduces enzymatic cleavage, a feature shared with D-proline in CAS 84182-72-9 .

- Industrial Relevance: The target compound is produced at scale (100 Metric Ton/Day capacity), highlighting its utility in bulk pharmaceutical applications compared to niche research chemicals like chromogenic substrates .

準備方法

Synthetic Strategy

The compound is a synthetic peptide featuring a sequence of eight amino acids, including a 2,4-dinitrophenyl (Dnp)-modified L-proline at the N-terminus and D-arginine at the C-terminus. Its synthesis employs solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry. Key challenges include:

- Incorporation of the Dnp group without side reactions.

- Stereochemical integrity of D-arginine.

- Sequential coupling of glutamine residues to avoid cyclization or dehydration.

Stepwise Synthesis Procedure

Resin Selection and Initial Loading

- Resin : Chlorotrityl or Wang resin (acid-labile for Fmoc strategy).

- C-terminal amino acid (D-Arg) : Pre-loaded as Fmoc-D-Arg(Pbf)-OH (Pbf = pentamethylbenzofuran sulfonyl).

Coupling Sequence

The peptide sequence is assembled from C- to N-terminus:

D-Arg → Gln → Gly → Ala → Ile → Gly → Gln → Pro(Dnp)

Key Modifications

- Dnp-Pro Incorporation : The Dnp group is introduced via a pre-synthesized Dnp-L-proline derivative to avoid side reactions during Fmoc deprotection.

- D-Arg Handling : D-configuration is preserved using enantiomerically pure Fmoc-D-Arg(Pbf)-OH.

Deprotection and Cleavage

- Fmoc Removal : 20% piperidine in DMF (2 × 10 minutes).

- Side-Chain Deprotection and Cleavage :

- Dnp Stability : The Dnp group remains intact under acidic cleavage conditions.

Purification and Characterization

- Purification : Reverse-phase HPLC (C18 column) with gradient elution (0.1% TFA in H2O/ACN).

- Analytical Data :

Critical Optimization Parameters

| Parameter | Optimal Condition | Source |

|---|---|---|

| Coupling efficiency | >99% per step | |

| Dnp-Pro coupling yield | 85–90% | |

| Final crude purity | 70–75% |

Applications and Stability

- Biochemical Use : Substrate for proteolytic enzyme studies due to Dnp’s UV activity.

- Storage : Lyophilized at −20°C; stable in DMSO (10 mM stock).

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing this complex peptide, and what methodological strategies are recommended?

- Answer : The synthesis involves sequential coupling of amino acids with orthogonal protecting groups (e.g., Fmoc/t-Bu) to ensure regioselectivity. Solid-phase peptide synthesis (SPPS) is commonly used, but challenges include:

- Aggregation : Use of microwave-assisted SPPS or chaotropic agents (e.g., DMSO) to improve solubility .

- Epimerization : Low-temperature coupling (0–4°C) and pre-activation of carboxyl groups with HOBt/DIC to minimize racemization .

- Purification : Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) to isolate the target compound .

Q. How can researchers assess the purity and identity of this compound using analytical techniques?

- Answer : A tiered analytical approach is recommended:

- Purity : Thin-layer chromatography (TLC) using silica gel 60 F254 plates with ethyl acetate/methanol/ammonia (7:2:1) as the mobile phase. Spots are visualized under UV (254 nm) .

- Quantitative Analysis : HPLC with UV detection at 220 nm (peptide bonds) and 360 nm (2,4-dinitrophenyl group). System suitability tests (SST) should include resolution ≥2.0 between adjacent peaks .

- Identity : High-resolution mass spectrometry (HRMS) in ESI+ mode to confirm molecular weight (e.g., expected [M+H]<sup>+</sup> ion) .

Advanced Research Questions

Q. How can structural contradictions in NMR data (e.g., proline cis-trans isomerism) be resolved for this peptide?

- Answer : The 2,4-dinitrophenyl (DNP) group on proline induces steric hindrance, favoring the trans conformation. Key steps:

- Dynamic NMR : Acquire spectra at varying temperatures (25–60°C) to observe coalescence of signals for cis/trans isomers .

- 2D NOESY : Identify cross-peaks between DNP aromatic protons and proline C<sup>α</sup>-H to confirm spatial proximity .

- DFT Calculations : Compare experimental <sup>13</sup>C chemical shifts with computed values for cis/trans models using Gaussian09 at the B3LYP/6-31G(d) level .

Q. What computational strategies are suitable for predicting this peptide’s interactions with biological targets (e.g., proteases)?

- Answer : Molecular dynamics (MD) simulations and docking studies are critical:

- Force Fields : Use AMBERff19SB for the peptide and TIP3P water model. Equilibration (NVT ensemble, 310 K) for 100 ns to sample conformations .

- Docking : Autodock Vina with a grid box centered on the catalytic triad of the target protease. Key interactions (e.g., hydrogen bonds between D-arginine and Asp189 in trypsin-like proteases) should be prioritized .

- Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinities, accounting for solvation effects .

Q. How can researchers address discrepancies in bioactivity data across studies (e.g., IC50 variability)?

- Answer : Variability often stems from assay conditions. Mitigation strategies include:

- Standardized Buffers : Use Tris-HCl (pH 7.4) with 0.01% Tween-20 to prevent nonspecific binding .

- Control Peptides : Include a D-arginine-to-L-arginine variant to isolate stereospecific effects .

- Statistical Validation : Replicate assays (n=6) and apply ANOVA with post-hoc Tukey tests (p<0.05) to confirm significance .

Methodological Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。